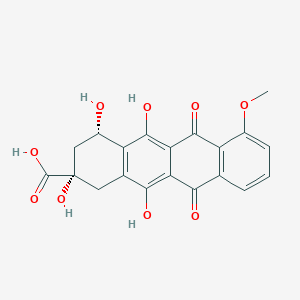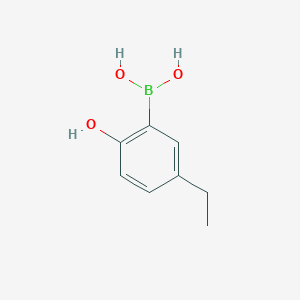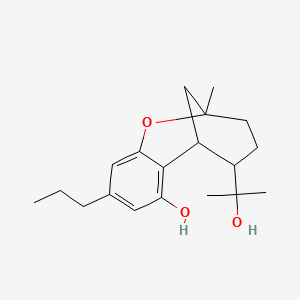
Cannabiglendol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabiglendol is a novel cannabinoid compound isolated from the cannabis plant, specifically from an Indian variant of Cannabis sativa L. It is a product of an alternative cyclization of cannabigerovarinic acid. Cannabinoids, including this compound, have gained significant attention due to their diverse physiological effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabiglendol is synthesized through the cyclization of cannabigerovarinic acid. The process involves specific reaction conditions that facilitate the formation of the unique structure of this compound. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves the extraction of cannabinoids from cannabis plants followed by purification processes. The extraction methods can include solvent extraction, supercritical fluid extraction, and other advanced techniques to isolate this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Cannabiglendol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its physiological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Cannabiglendol is used as a model compound to study the chemical behavior of cannabinoids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and its interaction with biological systems.
Medicine: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
Cannabiglendol exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. This compound’s interaction with these receptors modulates neurotransmitter release, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cannabiglendol is compared with other cannabinoids such as:
Tetrahydrocannabinol (THC): The primary psychoactive compound in cannabis.
Cannabidiol (CBD): Known for its non-psychoactive therapeutic effects.
Cannabigerol (CBG): A precursor to other cannabinoids with potential therapeutic benefits.
Uniqueness
This compound is unique due to its specific chemical structure resulting from the alternative cyclization of cannabigerovarinic acid.
Properties
CAS No. |
77091-08-8 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
12-(2-hydroxypropan-2-yl)-9-methyl-5-propyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C19H28O3/c1-5-6-12-9-15(20)17-13-11-19(4,22-16(17)10-12)8-7-14(13)18(2,3)21/h9-10,13-14,20-21H,5-8,11H2,1-4H3 |
InChI Key |
RRQVSLLVCGRJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C3CC(CCC3C(C)(C)O)(OC2=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



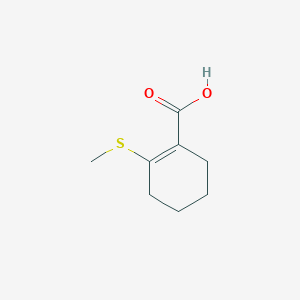
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
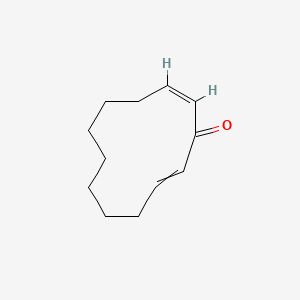


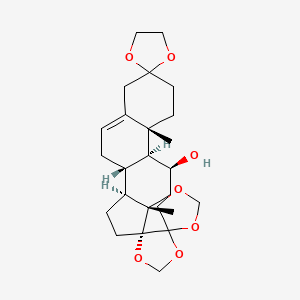
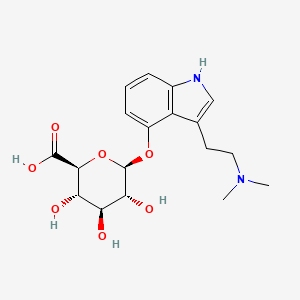
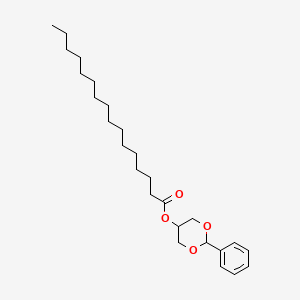


![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
